2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one derives its systematic name from the pteridine heterocyclic core, a fused bicyclic system comprising pyrimidine and pyrazine rings. The IUPAC nomenclature follows these rules:
- Pteridin-6(5H)-one : The parent structure is a pteridine ring with a ketone group at position 6 and partial saturation at positions 5 and 6 (indicated by "5H").
- 7,8-Dihydro : Two hydrogen atoms saturate the double bond between positions 7 and 8.
- Substituents :
- A chloro group at position 2.
- An isopentyl (3-methylbutyl) chain at position 8.
- A methyl group at position 7.
The structural formula (Figure 1) reflects this arrangement, with the bicyclic pteridine system, ketone at C6, and substituents at C2, C7, and C8. The stereochemistry of the dihydro moiety (7,8-positions) is not specified in most syntheses, suggesting a racemic mixture unless resolved.
Structural Formula Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇ClN₄O |
| SMILES | O=C1NC2=CN=C(Cl)N=C2N(CCC(C)C)C1C |
| InChI Key | YLIOVYYBRYLKEG-UHFFFAOYSA-N |
CAS Registry Number and Alternative Designations
The compound is uniquely identified by its CAS Registry Number 501439-14-1 . Alternative designations include:
- 2-Chloro-7,8-dihydro-7-methyl-8-(3-methylbutyl)-6(5H)-pteridinone (emphasizing substituent positions).
- 8-(3-Methylbutyl)-2-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one (highlighting partial saturation).
Synonym Comparison Table
Molecular Weight and Empirical Formula Analysis
The empirical formula C₁₂H₁₇ClN₄O confirms the presence of 12 carbon, 17 hydrogen, 1 chlorine, 4 nitrogen, and 1 oxygen atom. The molecular weight is 268.74 g/mol , calculated as follows:
Elemental Composition Breakdown
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 12 | 12.01 | 144.12 |
| H | 17 | 1.008 | 17.14 |
| Cl | 1 | 35.45 | 35.45 |
| N | 4 | 14.01 | 56.04 |
| O | 1 | 16.00 | 16.00 |
| Total | 268.74 |
High-resolution mass spectrometry (HRMS) corroborates the molecular weight, with an exact mass of 268.1091 Da . The empirical formula aligns with synthetic protocols involving condensation of methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate with iron and acetic acid.
Key Observations
Properties
IUPAC Name |
2-chloro-7-methyl-8-(3-methylbutyl)-5,7-dihydropteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c1-7(2)4-5-17-8(3)11(18)15-9-6-14-12(13)16-10(9)17/h6-8H,4-5H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXVYVHEPNXIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CN=C(N=C2N1CCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655024 | |
| Record name | 2-Chloro-7-methyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501439-14-1 | |
| Record name | 2-Chloro-7-methyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
Stage 1 : Nitro reduction and cyclization
Stage 2 : Workup and purification
| Parameter | Details |
|---|---|
| Reactants | Methyl $$N$$-(2-chloro-5-nitropyrimidin-4-yl)-$$N$$-(3-methylbutyl)alaninate, iron powder, acetic acid |
| Conditions | 60°C for 2 hours in glacial acetic acid |
| Workup | Filtration, washing with sodium bicarbonate, brine, and trituration |
| Yield | 61% |
| Key Steps | - Nitro group reduction using iron/acetic acid - Cyclization to form the dihydropteridinone core |
Procedure Highlights
- Reduction-Cyclization :
- A mixture of the nitro-pyrimidine precursor (16.2 g, 49 mmol), iron powder (6.9 g), and glacial acetic acid (165 mL) is heated at 60°C for 2 hours.
- The reaction is filtered hot over Celite to remove iron residues.
- Purification :
Chemical Properties and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇ClN₄O |
| Molecular Weight | 268.74 g/mol |
| CAS Number | 501439-14-1 |
| Appearance | Solid (color not specified) |
- ¹H NMR : Key signals include methyl groups (δ ~1.3–1.5 ppm) and diastereotopic protons of the dihydropteridinone ring (δ ~4.0–4.5 ppm).
- LC-MS : [M+H]⁺ peak at m/z 269.1 (calculated: 268.74).
Industrial-Scale Considerations
- Solvent Choice : Acetic acid is preferred for its dual role as solvent and proton donor.
- Cost Efficiency : Iron powder is economical compared to noble metal catalysts.
- Safety : Exothermic nitro reduction requires controlled heating to avoid runaway reactions.
Applications and Derivatives
This compound serves as a key intermediate in:
- Pharmaceuticals : Anticancer and antiviral agents targeting pteridine-dependent enzymes.
- Agrochemicals : Herbicides leveraging the dihydropteridinone motif.
Chemical Reactions Analysis
Types of Reactions
2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative.
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive pteridines. Pteridines play crucial roles in various biological processes, including enzyme regulation and cellular metabolism. Research indicates potential applications in:
- Antimicrobial Activity : Compounds similar to pteridines have shown effectiveness against various bacterial strains.
- Anticancer Properties : There is ongoing research into the use of pteridine derivatives in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth.
Biochemical Research
In biochemical studies, the compound can serve as a substrate or inhibitor in enzyme assays. Its unique structure allows it to interact with specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme kinetics and mechanisms.
Agricultural Applications
Research is being conducted on the use of pteridine derivatives in agriculture, particularly as growth regulators or antifungal agents. The compound's ability to affect plant growth and development could lead to innovative solutions for enhancing crop yield and resistance to diseases.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various pteridine derivatives, including 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of dihydrofolate reductase (DHFR) by pteridine derivatives demonstrated that modifications to the pteridine structure could enhance binding affinity. The findings suggest that compounds like this compound could be further explored for their role in drug design targeting DHFR-related pathways.
Mechanism of Action
The mechanism of action of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares the target compound with analogues differing in substituents at positions 7, 8, and 5:
Key Observations:
Substituent Effects on Lipophilicity: The isopentyl group in the target compound contributes to higher lipophilicity (logP ~2.5–3.0) compared to isopropyl (logP ~1.8) or morpholino (logP ~0.5) substituents . Cyclopentyl groups (e.g., in BI-2536 derivatives) balance lipophilicity and steric bulk, optimizing target binding .
Synthetic Yields: The target compound’s yield (61%) is comparable to morpholino derivatives (65–76%) but lower than cyclopentyl/ethyl analogues (75–87%) .
Biological Activity: Cyclopentyl/ethyl derivatives (e.g., BI-2536) show potent PLK1 inhibition (IC₅₀ < 10 nM) due to optimal steric complementarity . Morpholino and alkylamino variants are used in structure-activity relationship (SAR) studies to probe hydrogen bonding and solubility .
Structural and Electronic Comparisons
Methyl at position 7 reduces steric hindrance compared to ethyl or methylthioethyl, enabling tighter binding in some kinase domains .
Electronic Effects: Chlorine at position 2 acts as an electron-withdrawing group, stabilizing the enone system and enhancing electrophilicity for nucleophilic attacks in synthesis . Morpholino substituents donate electron density via oxygen, altering charge distribution in the pteridinone core .
Pharmacological and Clinical Relevance
Kinase Inhibition :
- The target compound’s isopentyl chain may improve blood-brain barrier penetration compared to cyclopentyl derivatives, making it suitable for CNS-targeted therapies .
- BI-2536 (cyclopentyl/ethyl analog) advanced to Phase II trials for anticancer activity but faced solubility challenges, highlighting the need for substituent optimization .
Toxicity and Solubility: Isopentyl-containing compounds may exhibit higher hepatotoxicity due to increased metabolic oxidation of the branched alkyl chain . Morpholino derivatives show improved aqueous solubility (>10 mg/mL) compared to alkyl-substituted variants (<1 mg/mL) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, polymer-supported synthesis (e.g., using morpholino or alkylamino substituents) has been effective for analogous pteridinones, yielding 66–76% purity under mild conditions (50–80°C, 12–24 hrs) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis : Use of Pd catalysts or bases (e.g., K₂CO₃) to enhance regioselectivity.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolation.
Q. How is the structural integrity of this compound confirmed in academic research?
- Analytical techniques :
- ¹H/¹³C-NMR : Assign peaks for the dihydropteridinone core (e.g., methyl groups at δ ~1.3–1.5 ppm, isopentyl side chain at δ ~2.2–2.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
- X-ray crystallography : Resolve stereochemistry and bond lengths (e.g., for related compounds like 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8-one) .
Advanced Research Questions
Q. What strategies mitigate stereochemical challenges during the synthesis of the dihydropteridinone core?
- Challenges : The 7,8-dihydro configuration introduces potential epimerization.
- Solutions :
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-configured ethyl or cyclopentyl groups) to control stereochemistry .
- Low-temperature reactions : Reduce thermal racemization (e.g., –20°C for nucleophilic additions) .
- Steric directing groups : Bulky substituents (e.g., isopentyl) can bias ring closure regioselectivity .
Q. How do structural modifications (e.g., chloro, isopentyl, or methyl groups) influence biological activity in pteridinone derivatives?
- Case study : Analogous compounds like BI-D1870 (2-((3,5-difluoro-4-hydroxyphenyl)amino)-8-isopentyl-5,7-dimethyl-pteridinone) show kinase inhibition activity, where:
- Chloro substituents : Enhance electrophilicity for target binding .
- Isopentyl groups : Improve lipid solubility and membrane permeability .
Q. How can researchers resolve contradictions in spectroscopic data across different synthesis batches?
- Common discrepancies : Variations in NMR shifts due to solvent polarity or impurities.
- Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
